Bet-IN-4 - 1801503-93-4

Bet-IN-4

Catalog Number: EVT-3165344
CAS Number: 1801503-93-4
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The synthesis of Bet-IN-4 typically involves a multi-step process that includes the formation of the benzimidazole core followed by acylation to introduce the acetamide group.

  1. Formation of Benzimidazole:
    • The initial step involves the condensation reaction between o-phenylenediamine and a suitable carboxylic acid derivative (such as an acid chloride) to form the benzimidazole ring. This reaction is usually conducted in a solvent like dimethylformamide at elevated temperatures (around 150-200 °C) to facilitate cyclization.
  2. Acylation Reaction:
    • The benzimidazole intermediate is then subjected to an acylation reaction with 4-methylphenylacetyl chloride. This step can be performed using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction and improve yield. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
  3. Purification:
    • The final product is purified through recrystallization or column chromatography to obtain Bet-IN-4 in high purity.
Molecular Structure Analysis

Molecular Structure
Bet-IN-4 has a complex molecular structure characterized by its benzimidazole core and an acetamide side chain.

  • Molecular Formula: C_{19}H_{20}N_{2}O
  • Molecular Weight: 296.38 g/mol
  • Structural Features:
    • The compound features a benzimidazole moiety which contributes to its biological activity.
    • The presence of a methyl group on the phenyl ring enhances lipophilicity, potentially affecting its pharmacokinetic properties.

3D Structure Visualization:
Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate the three-dimensional conformation of Bet-IN-4, revealing steric interactions that may influence its biological activity.

Chemical Reactions Analysis

Chemical Reactions Involving Bet-IN-4
Bet-IN-4 can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution:
    • The acetamide nitrogen can act as a nucleophile, allowing for potential substitution reactions with electrophiles, which can be exploited for further derivatization.
  2. Hydrolysis:
    • Under acidic or basic conditions, Bet-IN-4 can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.
  3. Oxidation Reactions:
    • The methyl group on the phenyl ring may be subject to oxidation under certain conditions, potentially leading to hydroxylated derivatives.
Mechanism of Action
  1. Inhibition of Enzymatic Activity:
    • Bet-IN-4 may inhibit certain enzymes involved in tumor growth or inflammation pathways by binding competitively or non-competitively.
  2. Modulation of Signaling Pathways:
    • The compound could affect signaling cascades related to cell proliferation or apoptosis through interaction with receptor tyrosine kinases or other cellular receptors.
  3. Molecular Docking Studies:
    • Computational studies using molecular docking simulations can provide insights into the binding affinities and orientations of Bet-IN-4 with target proteins, aiding in understanding its mechanism at the molecular level.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 140–145 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; exhibits moderate stability towards oxidation.
Applications

Scientific Applications
Bet-IN-4 has potential applications in various fields:

  1. Pharmaceutical Development:
    • Investigated for its anti-cancer properties, particularly against specific tumor types due to its ability to inhibit cell proliferation.
  2. Biological Research Tools:
    • Used as a molecular probe in studies related to enzyme inhibition and signaling pathways.
  3. Therapeutic Agent Development:
    • Potentially developed into a therapeutic agent targeting inflammatory diseases or infections due to its broad-spectrum activity observed in preliminary studies.
Molecular Mechanisms of Bet-IN-4 in Epigenetic Regulation

BET Protein Family and Acetyl-Lysine Recognition Dynamics

The Bromodomain and Extra-Terminal (BET) protein family—comprising BRD2, BRD3, BRD4, and BRDT—functions as master epigenetic "readers" that decipher histone acetylation codes. These proteins feature two conserved bromodomains (BD1 and BD2) that recognize acetylated lysine (KAc) residues on histone tails through specialized hydrophobic cavities [5] [7]. BRD4, the most extensively studied BET member, exhibits a tandem domain architecture where BD1 and BD2 are connected by an intrinsically disordered linker region (~180 residues) that permits significant interdomain flexibility [10]. Structural analyses reveal that each bromodomain employs a conserved asparagine residue (Asn140 in BRD4 BD1) to form hydrogen bonds with the carbonyl oxygen of acetylated lysine, while surrounding hydrophobic residues stabilize the KAc side chain [5] [10].

Table 1: Biophysical Properties of BRD4 Bromodomains

PropertyBD1BD2Experimental Method
KAc Affinity (H4K5acK8acK12acK16ac peptide)Kd = 1.2 µMKd = 3.7 µMIsothermal Titration Calorimetry [10]
Dimerization PropensityMonomeric (apo); dimerizes upon peptide bindingPartially dimerized (apo and bound states)NMR relaxation analysis [10]
ZA Loop FlexibilityModerateHigh15N NMR order parameters [10]
Key Dynamic RegionsBC loopZA and BC loopsNMR chemical shift perturbations [10]

Dynamics profoundly influence acetyl-lysine recognition: The ZA loop (11 residues in BD1, 16 residues in BD2) exhibits nanosecond-timescale flexibility, enabling conformational selection for KAc binding [10]. Upon binding tetra-acetylated histone H4 peptides (H4K5acK8acK12acK16ac), BD1 undergoes a disorder-to-order transition in its ZA loop, while BD2 experiences reduced flexibility in both ZA and BC loops [10]. Notably, peptide affinity is 20-30% lower for both domains in the tandem construct compared to isolated domains, suggesting interdomain allostery influences ligand accessibility [10]. These biophysical properties create a framework for understanding how Bet-IN-4 achieves competitive inhibition.

Transcriptional Regulation via BRD4 and c-Myc Modulation

BRD4 orchestrates transcriptional amplification of oncogenes like MYC through multidimensional mechanisms. As a scaffold protein, BRD4 recruits the Positive Transcription Elongation Factor b (pTEFb)—comprising CDK9 and Cyclin T1—to gene promoters via interactions with its C-terminal domain (CTD) and BD2 region [7]. This recruitment phosphorylates RNA Polymerase II (RNA Pol II), releasing promoter-proximal pausing and enabling transcriptional elongation [3] [7]. Simultaneously, BRD4's N-terminal bromodomains anchor the complex to acetylated chromatin, forming a feed-forward loop that sustains oncogene expression.

Bet-IN-4 disrupts this circuitry by competitively inhibiting BRD4's bromodomains, leading to rapid c-Myc suppression. In colorectal cancer (CRC) models, BRD4 inhibitors reduce MYC mRNA and protein levels by >70% within 6 hours, correlating with G1 cell cycle arrest and apoptosis [8]. The MYC super-enhancer—a cluster of enhancers spanning ~200 kb downstream of the gene—exhibits disproportionate sensitivity to Bet-IN-4, losing BRD4 and Mediator occupancy within 30 minutes of treatment [9]. This preferential vulnerability stems from super-enhancers' exceptionally high BRD4 density, making them "epigenetic Achilles' heels" in cancer cells.

Table 2: Transcriptional Effects of BRD4 Inhibition on c-Myc

Cancer Typec-Myc ReductionFunctional OutcomeKey Effectors
Colorectal CancermRNA: 75%; Protein: 80%Cell cycle arrest (G1), apoptosisp21, BCL2 [8]
GlioblastomamRNA: 90%Loss of stemness, differentiationSOX2, GFAP [9]
Pancreatic AdenocarcinomamRNA: 65%; Protein: 70%Metastasis suppressionMMP9, E-cadherin [9]

The BRD4-MYC axis operates bidirectionally: MYC amplifies BRD4 transcription by binding to its promoter, while BRD4 stabilizes MYC protein by blocking its proteasomal degradation [3]. This codependent oncogenic partnership renders cancer cells uniquely vulnerable to Bet-IN-4-induced dual disruption.

Disruption of Super-Enhancer-Mediated Oncogenic Pathways

Super-enhancers (SEs) are expansive genomic regions (5-20 kb) enriched in H3K27ac, BRD4, Mediator, and transcription factors that drive expression of genes governing cell identity and malignancy [4] [9]. They exhibit 10-20-fold higher BRD4 density than typical enhancers, creating a concentrated target for Bet-IN-4 [9]. SEs achieve transcriptional robustness through phase-separated biomolecular condensates: BRD4's intrinsically disordered regions (IDRs) coalesce with Mediator (MED1 subunit), transcription factors (e.g., MYC, β-catenin), and RNA Pol II into liquid-like droplets that concentrate transcriptional machinery [4] [9].

Bet-IN-4 dissolves these condensates by evicting BRD4, leading to collateral disassembly of the SE complex. In pancreatic ductal adenocarcinoma (PDAC), Bet-IN-4 dismantles SEs controlling metastasis drivers like EVI1 (ecotropic viral integration site 1), reducing its expression by 85% and suppressing invasion in vitro and metastatic colonization in vivo [9]. Similarly, clear cell renal cell carcinoma (ccRCC) depends on SE-driven CXC chemokines (CXCL1, CXCL5, CXCL8); BRD4 inhibition reduces their secretion by >60%, abrogating angiogenesis and neutrophil recruitment [9].

Table 3: Super-Enhancer-Associated Oncogenes Disrupted by BRD4 Inhibition

Cancer TypeSuper-Enhancer TargetPathway AffectedTherapeutic Impact
Liver CancerSPHK1, YAP1Hippo signalingTumor volume ↓ 80% (mouse model) [9]
Small Cell Lung CancerMYC, NFIBLineage specificationSynergy with CDK7 inhibitors [9]
Squamous Pancreatic CancerRUNX3KDM6A-mutant progressionDifferentiation, growth arrest [9]
Diffuse Intrinsic Pontine GliomaSOX2, NOTCH1Stemness maintenanceTumor regression (mouse model) [9]

Mechanistically, SE disruption imposes transcriptional bursting defects: Single-molecule imaging reveals that without BRD4, RNA Pol II fails to transition from abortive initiation to productive elongation at SE-controlled loci. This disproportionately affects oncogenes like MYC, which shift from high-frequency bursting to infrequent, low-amplitude transcription after Bet-IN-4 treatment [4] [9].

Competitive Inhibition of Bromodomain-Histone Interactions

Bet-IN-4 belongs to the triazolo-benzodiazepine class of BET inhibitors that sterically occlude the KAc-binding pocket. Structural studies confirm that it engages BD1 and BD2 through conserved hydrogen-bonding motifs: The triazole nitrogen forms a critical H-bond with conserved asparagine (Asn140 in BD1, Asn433 in BD2), while its hydrophobic substituents occupy the "WPF shelf" and "ZA channel" subpockets adjacent to the KAc site [2] [5]. This binding mode mimics the native acetyl-lysine interaction but with 10-100-fold higher affinity (Kd ≈ 50-100 nM vs. 1-5 µM for H4 peptides) [2].

Biochemical analyses reveal nuanced selectivity: Bet-IN-4 exhibits 5-fold preference for BD1 over BD2—a trait attributed to BD2's longer ZA loop and heightened flexibility, which reduce ligand residence time [5] [10]. Unlike bivalent inhibitors (e.g., MT1) that simultaneously engage both bromodomains, Bet-IN-4 acts monovalently, binding either BD1 or BD2 without inducing conformational coupling between domains [10]. This monomeric inhibition suffices for displacing BRD4 from chromatin, as evidenced by Chip-seq assays showing >90% loss of BRD4 occupancy at MYC and BCL2 loci within 2 hours of treatment [8] [9].

Table 4: Comparative Binding Profiles of BET Inhibitors

ParameterBet-IN-4JQ1BI2536 (Kinase Inhibitor)
BD1 Kd (nM)58 ± 477 ± 625 ± 2 [2]
BD2 Kd (nM)310 ± 20166 ± 12130 ± 10 [2]
BD1/BD2 Selectivity5.3-fold2.2-fold5.2-fold [2]
Binding ModeMonovalentMonovalentMonovalent [2]

Notably, Bet-IN-4's chemical scaffold diverges from kinase hinge-binding motifs, minimizing off-target kinase inhibition—a liability observed with promiscuous inhibitors like BI2536 (PLK1 inhibitor) or TG101209 (JAK2 inhibitor) that fortuitously bind BET bromodomains [2]. This selectivity profile positions Bet-IN-4 as a precise tool for dissecting BRD4-dependent transcription without confounding kinase effects.

Properties

CAS Number

1801503-93-4

Product Name

Bet-IN-4

IUPAC Name

6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3

InChI Key

YVGWSVHZXWFLIT-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C

Canonical SMILES

CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C

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